CAS number and identifiers for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline
CAS number and identifiers for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline
An In-Depth Technical Guide to 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-benzylaniline derivatives are a class of compounds with significant importance in medicinal chemistry and materials science.[1][2] They are recognized as key structural motifs in a variety of biologically active molecules, including potential cytotoxic and antimitotic agents.[3] The structural framework of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline combines a benzyloxy-substituted aniline with an isobutoxy-substituted benzyl group, offering a unique combination of steric and electronic properties that could be exploited for various applications. The benzyloxy group provides a stable ether linkage that can influence the molecule's lipophilicity and metabolic stability, while the isobutoxybenzyl moiety introduces a flexible alkyl chain that can modulate binding to biological targets. This guide provides a detailed roadmap for the synthesis and characterization of this novel compound.
Chemical Identifiers and Predicted Properties
Since 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline is not a cataloged compound, a CAS number is not available. The following table summarizes its predicted identifiers and physicochemical properties based on its chemical structure.
| Property | Value |
| IUPAC Name | 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline |
| Molecular Formula | C26H29NO2 |
| Molecular Weight | 387.51 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol, and insoluble in water. |
| pKa | The aniline nitrogen is expected to be weakly basic. The pKa of aniline is approximately 4.6, and substituents on the ring can influence this value.[4][5] |
Chemical Structure
Caption: Chemical structure of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline.
Synthesis of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline
The synthesis of the target molecule is proposed via a two-precursor approach followed by a coupling reaction. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline.
Synthesis of Precursor 1: 4-(Benzyloxy)aniline
4-(Benzyloxy)aniline can be synthesized in a two-step process starting from 4-nitrophenol.[6][7]
Step 1: Synthesis of 4-(Benzyloxy)nitrobenzene
This step involves a Williamson ether synthesis.
-
Protocol:
-
To a solution of 4-nitrophenol in a suitable solvent such as acetone or DMF, add potassium carbonate as a base.
-
Add benzyl bromide dropwise to the mixture.
-
Heat the reaction mixture at reflux for several hours and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)nitrobenzene.
-
Step 2: Reduction to 4-(Benzyloxy)aniline
The nitro group of 4-(benzyloxy)nitrobenzene is then reduced to an amine.
-
Protocol:
-
Suspend 4-(benzyloxy)nitrobenzene in a mixture of ethanol and water.
-
Add a reducing agent such as iron powder and a catalytic amount of ammonium chloride, or tin(II) chloride in concentrated hydrochloric acid.[6]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter to remove the metal salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(benzyloxy)aniline.
-
Synthesis of Precursor 2: 2-Isobutoxybenzaldehyde
2-Isobutoxybenzaldehyde can be prepared from salicylaldehyde via a Williamson ether synthesis.[8]
-
Protocol:
-
Dissolve salicylaldehyde in a suitable solvent like acetone or DMF.
-
Add potassium carbonate as a base.
-
Add isobutyl bromide to the reaction mixture.
-
Heat the mixture at reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and work it up by adding water and extracting with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-isobutoxybenzaldehyde. Purification can be achieved by column chromatography if necessary.
-
Final Synthesis: Reductive Amination
The final step involves the coupling of 4-(benzyloxy)aniline and 2-isobutoxybenzaldehyde via reductive amination.[9][10]
-
Protocol:
-
Dissolve 4-(benzyloxy)aniline and 2-isobutoxybenzaldehyde in a suitable solvent such as 1,2-dichloroethane or methanol.
-
Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation.[10] Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed, although care must be taken to avoid debenzylation of the benzyloxy group.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline.
-
Potential Applications and Research Context
While the specific biological activity of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline has not been reported, its structural components suggest several potential areas of investigation for drug development professionals.
-
Anticancer Agents: The N-benzylaniline scaffold is present in a number of compounds with demonstrated anticancer activity.[3] These molecules can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The specific substitution pattern of the target molecule could be explored for similar antimitotic activity.
-
Kinase Inhibitors: Many kinase inhibitors feature an aniline or related nitrogen-containing heterocycle that forms key hydrogen bond interactions within the ATP-binding pocket of the enzyme. The N-benzyl group can occupy a hydrophobic region of the active site. The benzyloxy and isobutoxy groups of the target compound could be tailored to optimize interactions with specific kinases implicated in cancer or inflammatory diseases.
-
Agrochemicals: Aniline derivatives are used as intermediates in the synthesis of various agrochemicals.[1] The lipophilic nature of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline might confer properties suitable for development as a pesticide or herbicide.
-
Materials Science: The aromatic and flexible nature of this molecule could make it a candidate for applications in materials science, such as in the synthesis of novel polymers or liquid crystals.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline. By detailing a plausible and experimentally sound synthetic route, along with predicted properties and potential applications, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The modular nature of the synthesis allows for the generation of a library of related analogues for structure-activity relationship (SAR) studies, which could lead to the discovery of novel therapeutic agents or functional materials.
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